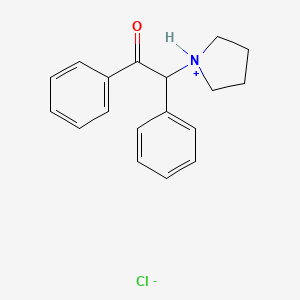

2-Phenyl-2-(1-pyrrolidinyl)-acetophenone hydrochloride

描述

属性

CAS 编号 |

27590-61-0 |

|---|---|

分子式 |

C18H20ClNO |

分子量 |

301.8 g/mol |

IUPAC 名称 |

1,2-diphenyl-2-pyrrolidin-1-ylethanone;hydrochloride |

InChI |

InChI=1S/C18H19NO.ClH/c20-18(16-11-5-2-6-12-16)17(19-13-7-8-14-19)15-9-3-1-4-10-15;/h1-6,9-12,17H,7-8,13-14H2;1H |

InChI 键 |

DZBGHEJUNJIOIJ-UHFFFAOYSA-N |

SMILES |

C1CC[NH+](C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3.[Cl-] |

规范 SMILES |

C1CCN(C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3.Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-(1-pyrrolidinyl)-acetophenone hydrochloride typically involves the reaction of acetophenone with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) at low temperatures . The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

化学反应分析

Types of Reactions

2-Phenyl-2-(1-pyrrolidinyl)-acetophenone hydrochloride can undergo various chemical reactions, including:

Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.

Reduction: The ketone group in the acetophenone moiety can be reduced to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Pyrrolidone derivatives.

Reduction: Phenyl-2-(1-pyrrolidinyl)-ethanol.

Substitution: Brominated or nitrated phenyl derivatives.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : CHClNO

- SMILES : C1CCN(C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

- InChI : InChI=1S/C18H19NO/c20-18(16-11-5-2-6-12-16)17(19-13-7-8-14-19)15-9-3-1-4-10-15/h1-6,9-12,17H,7-8,13-14H2

This compound features a pyrrolidine ring and two phenyl groups, which contribute to its unique reactivity and interaction with biological systems.

Organic Synthesis

2-Phenyl-2-(1-pyrrolidinyl)-acetophenone hydrochloride serves as a versatile building block in organic synthesis. It is utilized in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals. Its structure allows for the introduction of functional groups through electrophilic aromatic substitution reactions.

Pharmacological Studies

The compound has been studied for its potential pharmacological effects. Research indicates that derivatives of this compound may exhibit activity against certain types of cancer and neurological disorders due to their ability to interact with specific receptors in the brain.

Forensic Science

In forensic applications, this compound can be used as a reference compound in toxicology screenings. Its unique chemical structure aids in the identification of substances in biological samples.

Case Study 1: Synthesis of Fluoxetine Precursors

A significant application of this compound is found in the synthesis of fluoxetine hydrochloride, an antidepressant. The synthesis involves the reduction of 2-(1-pyrrolidinyl)-acetophenone derivatives to produce key intermediates necessary for fluoxetine production. This process showcases the compound's utility in pharmaceutical chemistry .

Case Study 2: Antitumor Activity Exploration

Research conducted on derivatives of this compound has revealed promising antitumor properties. In vitro studies demonstrated that certain derivatives inhibited cell proliferation in various cancer cell lines, suggesting potential therapeutic applications .

Table 1: Comparison of Synthesis Methods

| Method | Reagents Used | Yield (%) | Notes |

|---|---|---|---|

| Sodium Borohydride Reduction | Acetic Acid | 85 | Effective under mild conditions |

| Lithium Aluminum Hydride | Tetrahydrofuran | 75 | Requires strict anhydrous conditions |

| Chiral Reduction | Chiral Ligands | 90 | Enantioselective synthesis possible |

作用机制

The mechanism of action of 2-Phenyl-2-(1-pyrrolidinyl)-acetophenone hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The phenyl-acetophenone structure may also contribute to its binding affinity and specificity for certain biological targets .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table highlights key structural, functional, and pharmacological differences between 2-phenyl-2-(1-pyrrolidinyl)-acetophenone hydrochloride and analogous compounds:

Structural and Functional Analysis :

Pyrrolidinyl vs. Pyridylamino Groups: The pyrrolidinyl group in the target compound confers rigidity and basicity, enhancing solubility in acidic buffers (e.g., PBS) . In contrast, the pyridylamino group in CID 31559 introduces aromatic nitrogen, altering electronic properties and collision cross-section (CCS) values .

Ketone Positioning and Chain Length: Pyrovalerone’s pentanone chain vs. the acetophenone backbone in the target compound impacts lipophilicity and CNS penetration. Pyrovalerone’s longer chain enhances blood-brain barrier permeability, aligning with its psychostimulant role .

Therapeutic Divergence: While Buflomedil shares the pyrrolidinyl-ketone motif, its trimethoxyphenyl group directs vasodilation activity, contrasting with the phenyl-acetophenone derivatives lacking therapeutic annotations .

生物活性

Overview

2-Phenyl-2-(1-pyrrolidinyl)-acetophenone hydrochloride, also known as 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride , is a synthetic compound belonging to the cathinone class of drugs. Its molecular formula is C18H20ClNO , with a molecular weight of 301.8 g/mol . This compound has garnered attention for its psychostimulant properties , impacting the central nervous system by enhancing neurotransmitter levels, particularly dopamine, norepinephrine, and serotonin.

The biological activity of this compound primarily involves the inhibition of neurotransmitter reuptake . This action leads to increased concentrations of dopamine and norepinephrine in the synaptic cleft, contributing to its stimulant effects. The compound's structure facilitates interactions with specific molecular targets, including various enzymes and receptors in the brain.

Pharmacological Effects

The compound exhibits several pharmacological effects:

- Increased Alertness : Users report heightened alertness and euphoria.

- Potential for Addiction : Due to its mechanism of action, it has a high potential for abuse, leading to dependence and withdrawal symptoms upon cessation.

- Health Risks : Long-term exposure can result in severe health issues such as cardiovascular problems, liver and kidney damage, and psychosis.

Case Studies and Research Findings

Research into this compound has highlighted various aspects of its biological activity:

-

Structure-Activity Relationship (SAR) Studies :

- SAR studies have shown that minor structural changes can significantly alter the compound's biological activity. For instance, substituting an ethyl group with a hydrogen atom shifted its activity from antagonist to agonist in certain receptor interactions .

- A notable finding includes the identification of a potent inhibitor of KCNQ2 channels with an IC50 value of 69 nM, demonstrating the compound's potential in modulating ion channels .

-

Comparative Analysis :

- Comparisons with similar compounds reveal unique features that contribute to its pharmacological profile. For example, while methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate shares structural similarities, it differs in methyl substitution which affects activity.

Toxicological Profile

The toxicological profile indicates that this compound is hazardous:

- LD50 Values : Studies have shown that it can be fatal at low doses, necessitating caution in handling and use .

- Regulatory Status : Due to its high toxicity and potential for abuse, it has been banned in several jurisdictions.

Synthesis Methods

The synthesis of this compound typically involves organic synthesis techniques that require careful control over reaction conditions to optimize yield and purity. The primary reactions include carbon-carbon bond formation, which can be monitored using High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy .

Summary Table: Comparative Analysis

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| This compound | C18H20ClNO | Potent psychostimulant with significant addictive potential |

| Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate | C18H23NO | Similar structure but differs in methyl substitution |

| Acetophenone, 2-amino-2-phenyl-, hydrochloride | C14H14ClNO | Lacks pyrrolidine ring; primarily an amino derivative |

| 4'-(p-Hydroxyphenyl)-2-(1-pyrrolidinyl)acetophenone | C18H22NO3 | Contains hydroxy group; alters biological activity profile |

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 2-Phenyl-2-(1-pyrrolidinyl)-acetophenone hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling reactions using activating agents like (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxohexafluorophosphate) (HATU) in tetrahydrofuran (THF) with a tertiary amine base (e.g., N,N-diisopropylethylamine) at controlled temperatures (0–20°C). Post-reaction purification via chromatography (petroleum ether/ethyl acetate) and Supercritical Fluid Chromatography (SFC) with a Chiralpak® IC column (MeOH/CO₂ gradient) can achieve high enantiomeric purity . Yield optimization requires adjusting stoichiometry, reaction time, and temperature gradients.

Q. Which analytical techniques are critical for verifying structural integrity and purity of this compound?

- Methodological Answer :

- UV/Vis Spectroscopy : Confirm λmax at ~255 nm for preliminary identification .

- Chromatography : Use reverse-phase HPLC or SFC with chiral columns to assess purity and enantiomeric excess. SFC conditions (e.g., 30:70 MeOH/CO₂ isocratic flow) are effective for resolving stereoisomers .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) detects the molecular ion peak (e.g., m/z 455.2 [M+H]⁺) and confirms molecular weight .

- NMR Spectroscopy : ¹H/¹³C NMR analysis of the pyrrolidine and phenyl proton environments validates structural motifs .

Q. What are the stability profiles of this compound under various storage conditions?

- Methodological Answer : The compound is stable for ≥2 years when stored at -20°C in anhydrous, light-protected conditions. Accelerated stability studies (e.g., 40°C/75% relative humidity) should be conducted to assess degradation pathways, with LC-MS monitoring for byproducts like hydrolyzed pyrrolidine or oxidized acetophenone moieties .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data across studies (e.g., varying receptor binding affinities)?

- Methodological Answer :

- Standardized Assays : Use uniform in vitro models (e.g., HEK-293 cells expressing target receptors) and control for batch-to-batch compound variability via LC-MS purity checks .

- Data Normalization : Express activity as a percentage of reference agonists/antagonists (e.g., compared to known κ-opioid receptor ligands) to minimize inter-study variability .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to harmonize data from disparate sources, accounting for differences in dosage, solvent systems (e.g., DMSO vs. saline), and assay sensitivity .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding poses in receptor active sites (e.g., dopamine transporters). Validate with molecular dynamics (MD) simulations (e.g., 100-ns trajectories in GROMACS) to assess binding stability .

- QSAR Modeling : Corinate structural descriptors (e.g., LogP, polar surface area) with experimental IC₅₀ values to predict activity against related targets .

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., blood-brain barrier permeability) to guide in vivo study design .

Q. What experimental strategies mitigate side reactions during large-scale synthesis (e.g., dimerization or racemization)?

- Methodological Answer :

- Temperature Control : Maintain reactions at ≤20°C to suppress exothermic side reactions. Use jacketed reactors for precise thermal management .

- Protecting Groups : Introduce temporary protecting groups (e.g., Boc for amines) to prevent undesired nucleophilic attacks during coupling steps .

- In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to detect intermediates and adjust reagent addition rates dynamically .

Methodological Notes for Data Contradictions

- Batch Variability : Cross-validate results using independently synthesized batches (≥98% purity by HPLC) to rule out impurity-driven artifacts .

- Solvent Effects : Compare data in polar aprotic (e.g., DMF) vs. non-polar (e.g., toluene) solvents, as solvation can alter reaction kinetics and product stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。